![molecular formula C8H7NO3S B2797340 Methyl 2-isocyanato-5-methylthiophene-3-carboxylate CAS No. 956576-57-1](/img/structure/B2797340.png)
Methyl 2-isocyanato-5-methylthiophene-3-carboxylate
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Overview
Description
“Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C8H7NO3S . It is used for proteomics research . The empirical formula is C8H7NO2S2 and the molecular weight is 213.28 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” can be represented by the SMILES stringS=C=NC1=C(C(OC)=O)SC(C)=C1
. Physical And Chemical Properties Analysis
“Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” is a solid substance . The storage temperature should be at room temperature, and it should be kept in a dark place and sealed in dry .Scientific Research Applications
Synthesis Processes
- Preparation Techniques : A study by Kogami and Watanabe (2011) described a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, offering operational simplicity and avoidance of strong bases. This could inform the synthesis of related compounds like Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (Kogami & Watanabe, 2011).
Chemical Reactions and Derivatives
Nitration and Reaction Behavior : Barker et al. (2001) investigated the nitration of related methylthiophene carboxylates, providing insights into their reaction pathways, which are crucial for understanding the behavior of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (Barker et al., 2001).
Anticancer and Antimicrobial Activity : Research by Savini et al. (2004) on 3- and 5-methylthiophene-2-carboxaldehyde derivatives, closely related to Methyl 2-isocyanato-5-methylthiophene-3-carboxylate, revealed potential anticancer and antimicrobial properties (Savini et al., 2004).
Material Synthesis and Applications
New Tricyclic Compound Formation : Yamamoto et al. (1995) synthesized a novel tricyclic compound using a derivative of methylthiophene carboxylate, which could be relevant for the synthesis pathways involving Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (Yamamoto et al., 1995).
Heterocyclic Dyes for Polyester Fibers : Iyun et al. (2015) synthesized novel heterocyclic disperse dyes using ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, indicating the potential use of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate in dyeing applications (Iyun et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 2-isocyanato-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-5-3-6(8(11)12-2)7(13-5)9-4-10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRWOYTEWWUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N=C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isocyanato-5-methylthiophene-3-carboxylate |
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